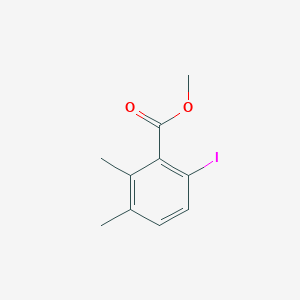
Methyl 6-iodo-2,3-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-iodo-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 6, 2, and 3 on the benzene ring are replaced by iodine, methyl, and methyl groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-iodo-2,3-dimethylbenzoate typically involves the iodination of a precursor compound, such as 2,3-dimethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. The resulting 6-iodo-2,3-dimethylbenzoic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 6-iodo-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzoates.
Oxidation: Products include 6-iodo-2,3-dimethylbenzoic acid and 6-iodo-2,3-dimethylbenzaldehyde.
Reduction: Products include 6-iodo-2,3-dimethylbenzyl alcohol.
科学的研究の応用
Methyl 6-iodo-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties and as a building block in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 6-iodo-2,3-dimethylbenzoate depends on the specific application and reaction it is involved in. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the methyl and ester groups undergo transformations through electron transfer processes facilitated by the respective reagents .
類似化合物との比較
Similar Compounds
Methyl 2,3-dimethylbenzoate: Lacks the iodine substituent, resulting in different reactivity and applications.
Methyl 6-bromo-2,3-dimethylbenzoate: Similar structure but with bromine instead of iodine, leading to different reactivity due to the halogen’s properties.
Methyl 6-chloro-2,3-dimethylbenzoate: Another halogenated analog with chlorine, exhibiting distinct chemical behavior.
Uniqueness
Methyl 6-iodo-2,3-dimethylbenzoate is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. Iodine’s larger atomic size and lower electronegativity compared to other halogens make it a versatile intermediate in organic synthesis, enabling the formation of a wide range of derivatives .
特性
分子式 |
C10H11IO2 |
|---|---|
分子量 |
290.10 g/mol |
IUPAC名 |
methyl 6-iodo-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3 |
InChIキー |
YOQQMOQAOVBEKY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)I)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



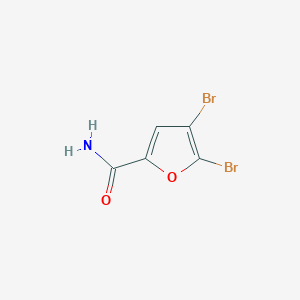

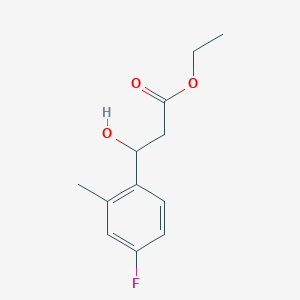
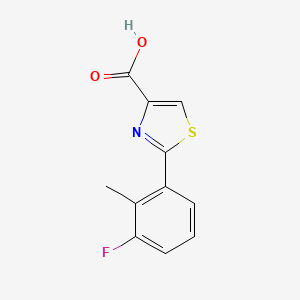
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
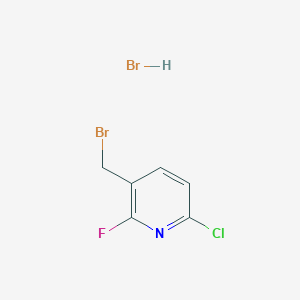
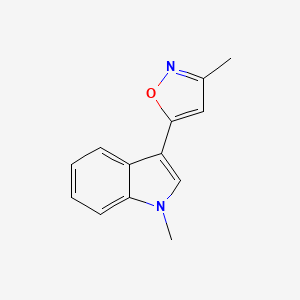
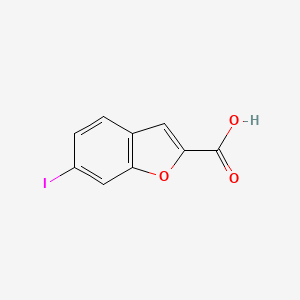

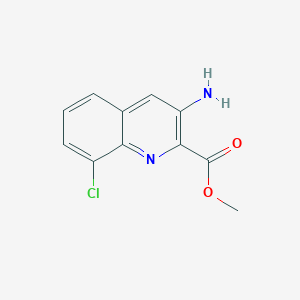
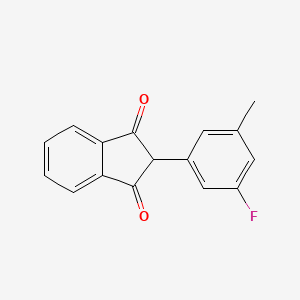
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
